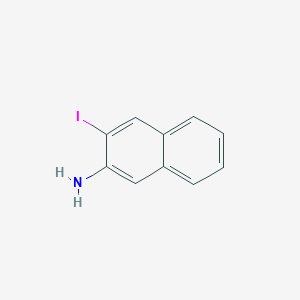

2-Amino-3-iodonaphthalene

描述

Historical Context and Discovery of Halogenated Naphthalene (B1677914) Derivatives

Naphthalene itself was first isolated from coal tar in 1819. numberanalytics.com Following its discovery, extensive research into its chemical properties and derivatives began. The introduction of halogen atoms onto the naphthalene scaffold was an early and important area of investigation. These halogenated naphthalene derivatives initially found application in industrial materials. For instance, certain classes of these compounds were discovered to enhance the insulation characteristics of hydrocarbon oils used in electrical equipment like condensers. google.comgoogle.com

The synthesis of halogenated naphthalenes often involves electrophilic substitution reactions. numberanalytics.com Over the years, a variety of methods have been developed to control the position of halogenation on the naphthalene ring. The synthesis of specifically substituted isomers, such as 2-Amino-3-iodonaphthalene, represents a more recent and sophisticated development in this field. Early synthetic work on halogenated naphthalenes laid the groundwork for creating more complex and functionally diverse molecules. rsc.org The synthesis of this compound has been approached through several distinct routes, including the halogen exchange of a bromo-nitro precursor followed by reduction, and the directed ortho-metallation of a protected 2-aminonaphthalene. tandfonline.com A reported single-step iodination of 2-naphthylamine (B18577) was later shown to produce the regioisomer 2-amino-1-iodonaphthalene instead. tandfonline.comscispace.com

Significance of the Amino and Iodo Functional Groups on the Naphthalene Scaffold

The chemical utility of this compound is largely defined by its two functional groups. The presence of both an electron-donating amino group and an electron-withdrawing, yet reactive, iodo group on the same aromatic ring system creates a versatile chemical intermediate.

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution, although its primary utility in this molecule is often as a directing group or a point for further functionalization. It can also influence the electronic properties of the naphthalene ring system.

The iodo group (-I) is a key feature for synthetic transformations. As a halogen, it is an excellent leaving group, particularly in transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of other functional groups, such as carbon-based fragments (e.g., in Sonogashira or Suzuki couplings) or other heteroatoms. chim.it The C-I bond is the most reactive of the carbon-halogen bonds (excluding astatine), making iodo-substituted aromatics highly sought after for complex molecule synthesis where mild reaction conditions are often required. The combination of these two groups makes this compound a valuable building block for constructing more elaborate molecular architectures.

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives has primarily focused on its application as a versatile building block in organic synthesis and medicinal chemistry.

In organic synthesis , the compound serves as a key intermediate. Its ability to participate in cross-coupling reactions is a central theme. For example, the iodo-substituent can be replaced in palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry for creating complex organic molecules. acs.org

In medicinal chemistry , while this compound itself is not typically the final active compound, it is a precursor for molecules with potential biological activity. For instance, a related compound, this compound-1,4-dione, has been synthesized and investigated for its ability to inhibit aldo-keto reductase enzymes (AKR1C1 and AKR1C2), which are involved in steroid metabolism. researchgate.netbenthamdirect.comscispace.com This highlights the role of the this compound scaffold in generating new nonsteroidal molecules for potential therapeutic applications. benthamdirect.com The functional groups allow for systematic modifications to explore structure-activity relationships in drug discovery programs.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-iodonaphthalen-2-amine |

| CAS Number | 116632-14-5 epa.gov |

| Molecular Formula | C₁₀H₈IN |

| Molecular Weight | 269.08 g/mol alfa-chemistry.com |

| Appearance | Not specified in search results |

| Monoisotopic Mass | 268.97014 g/mol epa.gov |

Table 2: Summary of Synthetic Approaches for this compound

| Synthetic Route | Key Steps | Reference(s) |

| Halogen Exchange & Reduction | 1. Halogen exchange of 3-bromo-2-nitronaphthalene. 2. Reduction of the nitro group. | tandfonline.com |

| Directed Ortho-metallation | 1. Protection of 2-aminonaphthalene (e.g., with a Boc group). 2. Regioselective ortho-metallation. 3. Quenching with an iodine source (e.g., diiodoethane). 4. Deprotection. | tandfonline.com |

| Classical Iodination | Electrophilic substitution of a naphthalene derivative (e.g., 2-aminonaphthalene) using an iodinating agent like ICl or N-iodosuccinimide (NIS). |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-iodonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOTXIGLMDOHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465524 | |

| Record name | 2-AMINO-3-IODONAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-14-5 | |

| Record name | 2-AMINO-3-IODONAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 3 Iodonaphthalene

Regioselective Iodination Strategies of 2-Aminonaphthalene Precursors

The synthesis of 2-Amino-3-iodonaphthalene is highly dependent on controlling the position of iodination on the 2-aminonaphthalene precursor. The directing effects of the amino group and the choice of reagents are critical in achieving the desired 3-iodo isomer over other potential regioisomers.

Directed ortho-Metallation Approaches in the Synthesis of this compound

Directed ortho-metallation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent at the targeted position. wikipedia.org

In the synthesis of this compound, a convenient approach involves the use of a Boc-protected 2-aminonaphthalene as the precursor. tandfonline.com The Boc (tert-butyloxycarbonyl) group serves as the DMG. The process involves treating the Boc-protected aminonaphthalene with an alkyllithium base, such as n-butyllithium, which selectively removes a proton from the C3 position (ortho to the directing group). The subsequent reaction, or "quenching," of the lithiated intermediate with an iodine source like diiodoethane introduces the iodine atom at the desired position. The final step is the cleavage of the Boc protecting group to yield this compound. tandfonline.com

This method is highly regioselective, though not completely exclusive. Research has shown that this directed ortho-metallation approach favors the desired 3-iodo isomer over the 1-iodo isomer in a ratio of 78:22. tandfonline.com

Table 1: Directed ortho-Metallation for this compound Synthesis

| Precursor | Directing Group | Key Reagents | Electrophile | Product Ratio (3-iodo:1-iodo) | Reference |

|---|

Halogen Exchange Reactions for Iodo-Naphthalene Formation

Halogen exchange reactions provide an alternative route to iodinated naphthalenes. This process typically involves substituting a different halogen, such as bromine, with iodine. One of the earliest syntheses of this compound utilized this strategy. tandfonline.com

The synthesis begins with 3-bromo-2-nitronaphthalene. This precursor undergoes a halogen exchange reaction to replace the bromine atom with iodine, forming 3-iodo-2-nitronaphthalene. Subsequently, the nitro group of 3-iodo-2-nitronaphthalene is reduced to an amino group, yielding the final product, this compound. tandfonline.com The precursor, 3-bromo-2-nitronaphthalene, can itself be obtained in a two-step sequence from a commercially available 2-bromonaphthalene (B93597) adduct. tandfonline.com Halogen exchange reactions are a foundational technique in organic synthesis, allowing for the strategic introduction of iodine into aromatic systems. smolecule.comorganic-chemistry.org

Iodination of 2-Naphthylamine (B18577) with Specific Reagents (e.g., NaIO₃/Na₂SO₃/HCl) and Regioisomeric Considerations

The direct iodination of 2-naphthylamine presents significant challenges regarding regioselectivity. While a single-step synthesis using an iodinating mixture of sodium iodate (B108269) (NaIO₃), sodium sulfite (B76179) (Na₂SO₃), and hydrochloric acid (HCl) was once reported to produce this compound in high yield, subsequent research has definitively refuted this claim. tandfonline.com

Careful reinvestigation of this reaction has shown that the iodination of 2-naphthylamine with the NaIO₃/Na₂SO₃/HCl system yields exclusively the regioisomer 2-amino-1-iodonaphthalene. tandfonline.comscispace.com The structure of the product was unambiguously confirmed through spectroscopic data, particularly ¹H NMR. The spectrum of the product showed a pair of doublets characteristic of adjacent protons at C3 and C4, a feature absent in the spectrum of the true this compound, which instead displays two singlets for the protons at C1 and C4. tandfonline.com

This finding underscores the critical importance of regioisomeric considerations in the synthesis of substituted naphthalenes. The activating amino group in 2-naphthylamine directs electrophilic substitution primarily to the 1-position. The yield of 2-amino-1-iodonaphthalene was found to be 56% after a 2-hour reaction time, increasing to 76% when the reaction was extended to 24 hours. tandfonline.com

Table 2: Iodination of 2-Naphthylamine with NaIO₃/Na₂SO₃/HCl

| Reactant | Reagents | Reaction Time | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Naphthylamine | NaIO₃/Na₂SO₃/HCl | 2 hours | 2-Amino-1-iodonaphthalene | 56% | tandfonline.com |

Eco-Friendly Iodination Methods for Activated Arenes Leading to Iodinated Naphthalene (B1677914) Derivatives

In recent years, there has been a significant push towards developing environmentally benign chemical processes. The iodination of aromatic compounds, which traditionally can involve toxic reagents, is an area where greener methods are actively being sought. researchgate.net

The reagent system NaIO₃/Na₂SO₃/HCl, despite yielding the incorrect isomer from 2-naphthylamine, is presented as an effective and eco-friendly method for the iodination of other activated arenes. researchgate.netscispace.com This method avoids many of the hazardous materials associated with older iodination protocols. researchgate.net The reaction proceeds in high yields for various activated aromatic substrates. researchgate.netscispace.com

Other green iodination strategies have also been developed. One such protocol uses molecular iodine with sodium percarbonate as the oxidant in aqueous acetic acid, which is suitable for iodinating phenols. mdpi.com Another innovative and sustainable system employs a water extract of pomegranate ash (WEPA) with molecular iodine for the oxidative iodination of various arenes and heteroarenes under ambient, catalyst-free conditions. tandfonline.com This method shows remarkable regioselectivity, high yields, and short reaction times, offering a versatile and environmentally friendly route to iodo-aromatic compounds, including derivatives of 1-naphthylamine. tandfonline.com

Catalytic Approaches in the Synthesis of this compound

Catalytic methods, particularly those involving transition metals, offer powerful and versatile tools for constructing complex organic molecules.

Palladium-Catalyzed Reactions in the Formation of Naphthalene Frameworks

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com Iodoarenes, including iodonaphthalenes, are excellent substrates for these transformations, such as the Suzuki, Heck, and Sonogashira cross-coupling reactions. smolecule.com

Copper-Mediated Transformations for Halogenated Aromatics

Copper-catalyzed reactions represent a cornerstone in the formation of carbon-heteroatom bonds, particularly C-N bonds, offering a powerful alternative to other transition-metal-catalyzed methods. rsc.orgd-nb.info These transformations, often referred to as Ullmann or Ullmann-Goldberg reactions, are widely used for the N-arylation of amines and related nucleophiles with aryl halides. mdpi.comencyclopedia.pub The versatility of copper allows for the coupling of aryl halides with a variety of nitrogen sources, including ammonia, primary amines, and secondary amines, to produce aromatic amines. encyclopedia.pubnih.gov

The catalytic cycle for these reactions is most often described as involving an oxidative addition/reductive elimination pathway. encyclopedia.pub A Cu(I) species, often stabilized by a ligand, undergoes oxidative addition with the aryl halide (Ar-X) to form a Cu(III) intermediate. encyclopedia.pub This is followed by reductive elimination, which forms the desired C-N bond in the product (Ar-Nu) and regenerates the active Cu(I) catalyst. encyclopedia.pub

Recent advancements have focused on developing more efficient and robust catalytic systems. The use of copper nanoparticles (CuNPs), often immobilized on various supports like titania or activated carbon, has gained attention. rsc.org These heterogeneous catalysts offer advantages such as improved stability, dispersibility, and ease of separation from the reaction medium. rsc.org For instance, CuNPs supported on a zeolite were found to be effective in Sonogashira reactions, while CuNPs on titania excelled in the arylation of nitrogen-containing heterocycles. rsc.org The choice of ligand, solvent, and base is crucial for optimizing reaction conditions, with systems capable of achieving high turnover numbers even with low catalyst loading. encyclopedia.pub While aryl iodides and bromides are typically more reactive, progress has been made in activating less reactive aryl chlorides. encyclopedia.pub

Nanostructured Catalysts in Related Synthetic Pathways (e.g., Na₂CaP₂O₇ for 2-amino-3-cyanopyridine (B104079) derivatives)

The development of novel, efficient, and reusable heterogeneous catalysts is a key focus in modern organic synthesis. Nanostructured catalysts, in particular, offer high surface area and unique catalytic properties. A pertinent example is the use of a nanostructured diphosphate, Na₂CaP₂O₇, as a green and efficient catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives. mdpi.comresearcher.liferesearchgate.net This synthesis is achieved through a multi-component reaction involving aromatic aldehydes, malononitrile, a ketone, and ammonium (B1175870) acetate (B1210297). mdpi.compreprints.org

The reaction is typically carried out under solvent-free conditions at 80 °C, producing the desired 2-amino-3-cyanopyridine derivatives in high to outstanding yields (84–94%) within a short timeframe. mdpi.comresearcher.life The Na₂CaP₂O₇ catalyst is environmentally benign, easy to handle, and reusable, aligning with the principles of green chemistry. mdpi.compreprints.org The proposed mechanism suggests that the catalyst activates the aldehyde's carbonyl group, facilitating a series of reactions including a Knoevenagel condensation, a Michael addition, and subsequent cyclization and aromatization to form the final product. mdpi.com This methodology demonstrates the potential of specialized nanostructured catalysts in constructing "2-amino-3-substituted" aromatic scaffolds, a structural motif shared with this compound.

| Aldehyde | Ketone | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Acetophenone | 2-amino-4,6-diphenylnicotinonitrile | 15 | 94 |

| 4-Methylbenzaldehyde | Acetophenone | 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile | 20 | 91 |

| 4-Methoxybenzaldehyde | Acetophenone | 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 15 | 92 |

| 4-Chlorobenzaldehyde | Acetophenone | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 30 | 89 |

| 4-Nitrobenzaldehyde | Acetophenone | 2-amino-4-(4-nitrophenyl)-6-phenylnicotinonitrile | 35 | 84 |

| Benzaldehyde | Cyclohexanone | 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 20 | 90 |

Multi-component Reactions (MCRs) for Derivatized this compound Scaffolds

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. tcichemicals.combeilstein-journals.org This approach is characterized by high atom economy, procedural simplicity, and efficiency, making it a powerful tool in synthetic and medicinal chemistry. beilstein-journals.orgpreprints.org MCRs allow for the rapid construction of complex molecular architectures from simple precursors, reducing the number of synthetic steps and purification processes compared to traditional linear syntheses. tcichemicals.compreprints.org

The synthesis of 2-amino-3-cyanopyridine derivatives using the Na₂CaP₂O₇ catalyst is a prime example of a four-component reaction (4CR). researchgate.net In this process, an aldehyde, malononitrile, a ketone, and ammonium acetate are combined in one pot to generate the highly functionalized pyridine (B92270) product. mdpi.com This strategy could, in principle, be adapted for the synthesis of derivatized 2-aminonaphthalene scaffolds. By carefully selecting the starting components, it is conceivable that an MCR could be designed to assemble a naphthalene core with the desired amino and iodo functionalities or their precursors. The power of MCRs lies in their ability to generate molecular diversity, which is particularly valuable for creating libraries of compounds for drug discovery and materials science applications. tcichemicals.combeilstein-journals.org

Stereoselective and Asymmetric Synthesis Relevant to Naphthalene Amines

The synthesis of chiral molecules is of paramount importance in pharmaceutical chemistry, as the biological activity of enantiomers can differ significantly. acs.org Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. Chiral amines and their derivatives, including those based on a naphthalene scaffold, are prevalent in many drugs and serve as critical building blocks and catalysts in synthesis. acs.orgsigmaaldrich.com

Significant progress has been made in the enantioselective synthesis of molecules containing naphthalene units, particularly those exhibiting axial chirality (atropisomers). researchgate.net One advanced strategy involves a central-to-axial chirality conversion. In this approach, a reaction is first performed to create a molecule with chiral centers (central chirality) in a highly enantioselective manner. This is often achieved using a chiral catalyst, such as a chiral phosphoric acid. researchgate.net Subsequently, an oxidation or elimination reaction converts the molecule with central chirality into an axially chiral product, effectively transferring the stereochemical information. researchgate.net

For example, the asymmetric synthesis of quinoline-naphthalene atropisomers has been achieved through a Povarov reaction catalyzed by a chiral phosphoric acid, followed by an oxidation step. researchgate.net This two-step sequence allows for the construction of highly functionalized, enantiomerically enriched heterobiaryls. researchgate.net Such strategies could be conceptually applied to the synthesis of chiral derivatives of this compound, where restricted rotation around a C-N or C-C bond could give rise to stable atropisomers.

| Reactants | Chiral Catalyst | Intermediate (Central Chirality) | Oxidizing Agent | Final Product (Axial Chirality) | Yield & Enantioselectivity |

|---|---|---|---|---|---|

| Alkenyl-2-naphthol + Aniline + Benzaldehyde | Chiral Phosphoric Acid (CPA) | Tetrahydroquinoline derivative | DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) | Quinoline-naphthalene atropisomer | Up to 98% yield, up to 99% ee |

Mechanistic Investigations of Reactions Involving 2 Amino 3 Iodonaphthalene

Reaction Pathways and Intermediates in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. 2-Amino-3-iodonaphthalene is an ideal substrate for such reactions due to the high reactivity of its carbon-iodine bond.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate. sioc-journal.cnlibretexts.org For this compound, the reaction couples an organoboronic acid (or its ester) at the C3 position. The reaction proceeds through a well-established catalytic cycle. sioc-journal.cnlibretexts.orgnih.gov

The catalytic cycle involves three primary steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step in the cycle. libretexts.org The high polarizability and relative weakness of the C-I bond facilitate this process compared to C-Br or C-Cl bonds. This step forms a square planar Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the iodide. This step requires the presence of a base, which activates the organoboron species to form a more nucleophilic boronate complex, facilitating the transfer. nih.gov

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. sioc-journal.cnlibretexts.org

The electron-donating amino group on the naphthalene (B1677914) ring increases the electron density of the aromatic system, which can influence the rate of the oxidative addition step.

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of this compound. | Aryl-Pd(II)-Iodide Complex |

| Transmetalation | The organic group (R) from the boronic acid (RB(OH)₂) replaces the iodide on the palladium center. A base is required. | Aryl-Pd(II)-R Complex |

| Reductive Elimination | The desired product is formed, and the Pd(0) catalyst is regenerated. | Pd(0) Catalyst, Coupled Product |

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org In this context, this compound would serve as the aryl halide component, reacting with a primary or secondary amine to form a diaminonaphthalene derivative. The mechanism is similar to other palladium-catalyzed cross-couplings. wikipedia.orgnumberanalytics.comjk-sci.com

The generally accepted mechanism proceeds as follows: numberanalytics.comjk-sci.com

Oxidative Addition: A Pd(0) complex, typically supported by bulky phosphine (B1218219) ligands, adds to the C-I bond of this compound to create a Pd(II) intermediate. jk-sci.com

Amine Coordination and Deprotonation: The reactant amine coordinates to the arylpalladium(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido group. jk-sci.com This results in the formation of an arylpalladium amido complex.

Reductive Elimination: The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst. wikipedia.orgnumberanalytics.com An unproductive side reaction that can sometimes compete is β-hydride elimination if the amine has α-hydrogens. wikipedia.org The presence of the existing amino group in the substrate could potentially coordinate to the palladium center, possibly influencing catalyst activity. researchgate.net

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of this compound. | Aryl-Pd(II)-Iodide Complex |

| Amine Association/Deprotonation | An external amine (R₂NH) coordinates to the Pd(II) center and is deprotonated by a base. | Arylpalladium Amido Complex |

| Reductive Elimination | The arylamine product is formed, and the Pd(0) catalyst is regenerated. | Pd(0) Catalyst, Diaminonaphthalene Product |

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a dual catalytic system of palladium and copper(I). gold-chemistry.orgwikipedia.org This reaction transforms this compound into a 2-amino-3-alkynylnaphthalene derivative. The mechanism involves two interconnected catalytic cycles. wikipedia.orglibretexts.org

Palladium Cycle: This cycle is similar to other cross-coupling reactions. It begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound. wikipedia.org

Copper Cycle: The terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base. This forms a copper(I) acetylide intermediate. wikipedia.org This species is more reactive than the terminal alkyne itself.

The key step is the transmetalation where the alkynyl group is transferred from the copper acetylide to the arylpalladium(II) complex. Subsequent reductive elimination yields the alkynylated naphthalene product and regenerates the Pd(0) catalyst. wikipedia.org

Alkyne Annulation: The resulting ortho-amino(alkynyl)naphthalenes are valuable precursors for annulation reactions, where the amino group and the newly introduced alkyne react intramolecularly to form a new heterocyclic ring. chim.it For instance, these compounds can undergo heterocyclization to form benzo[f]indole derivatives. This cyclization can be promoted by various catalysts and conditions, often proceeding via nucleophilic attack of the amino group onto the alkyne triple bond, which may be activated by a metal catalyst. chim.itbohrium.com

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

Electrophilic Aromatic Substitution Mechanisms on this compound

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. pressbooks.pubdalalinstitute.com The regiochemical outcome of EAS on a substituted naphthalene ring is determined by the electronic properties of the existing substituents.

On this compound, two substituents direct incoming electrophiles:

Amino Group (-NH₂): This is a powerful activating group due to the lone pair on the nitrogen atom, which can be donated into the aromatic system via resonance. It is an ortho, para-director. masterorganicchemistry.com

Iodine Atom (-I): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pairs can participate in resonance, stabilizing the carbocation intermediate (arenium ion) when attack occurs at these positions. masterorganicchemistry.com

The reaction mechanism involves the attack of an electrophile on the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion. pressbooks.pubdalalinstitute.com A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity. pressbooks.pub

For this compound, the powerful activating effect of the amino group dominates. It strongly directs incoming electrophiles to its ortho and para positions. The available positions are C1 (ortho to the amino group) and C4 (ortho to the iodo group). The C4 position is also meta to the amino group. Given the strong activating nature of the -NH₂ group, electrophilic attack is most likely to occur at the C1 position.

| Substituent | Electronic Effect | Directing Effect |

|---|---|---|

| -NH₂ (Amino) | Strongly Activating (Resonance Donor) | Ortho, Para |

| -I (Iodo) | Deactivating (Inductive Withdrawer) | Ortho, Para |

Radical Mediated Reactions of this compound

Reactions involving radical intermediates offer alternative pathways for functionalizing this compound. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical upon exposure to radical initiators, light (photolysis), or certain transition metals. smolecule.com

A plausible mechanism for a radical-mediated reaction would involve:

Radical Generation: An aryl radical is formed at the C3 position of the naphthalene ring through the cleavage of the C-I bond. This can be initiated, for example, by a single-electron transfer (SET) from a low-valent transition metal catalyst (e.g., Nickel(I)) or via photoredox catalysis. smolecule.comresearchgate.net

Radical Propagation/Termination: The generated 2-amino-naphthalen-3-yl radical can then participate in a variety of reactions. It could add to an alkene, be trapped by another radical species, or abstract a hydrogen atom from a donor molecule. researchgate.netmdpi.com

Nickel-catalyzed cross-coupling reactions, for instance, can sometimes proceed through radical mechanisms involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles, which differ from the conventional two-electron pathways of palladium catalysis. smolecule.com Such radical pathways could enable unique transformations not accessible through the polar mechanisms described in previous sections.

Computational Chemistry in Elucidating Reaction Mechanisms and Transition States

Computational chemistry has become an indispensable tool in modern organic synthesis, offering profound insights into molecular structures, properties, and complex reaction mechanisms. nih.govresearchgate.net Methodologies such as Density Functional Theory (DFT) allow researchers to model reaction pathways, predict outcomes, and understand the underlying factors that control selectivity. researchgate.netresearchgate.net In the context of reactions involving this compound and its derivatives, computational studies have been pivotal in mapping out the intricate steps of transition-metal-catalyzed processes, particularly in understanding the formation of valuable, sterically hindered molecules. nih.govchinesechemsoc.org

Detailed research findings from a study on a palladium-catalyzed Catellani reaction provide a clear example of the power of these computational methods. chinesechemsoc.org The Catellani reaction is a powerful transformation that allows for the simultaneous functionalization of both the ipso and ortho positions of aryl halides. nih.gov DFT calculations were employed to unravel the reaction mechanism and the origin of atroposelectivity in the construction of axially chiral biaryl monophosphine oxides from an iodonaphthalene reactant. chinesechemsoc.org

The investigation, utilizing the B3LYP/Def2-SVP level of theory, outlined a plausible catalytic cycle with specific energy barriers for key transition states. chinesechemsoc.org The proposed mechanism commences with the oxidative addition of the iodonaphthalene substrate to a palladium(0) species. chinesechemsoc.orgnih.govchemrxiv.org This is followed by the migratory insertion of a chiral norbornene (NBE) ligand, a C–H bond activation step, a second oxidative addition, and finally, a reductive elimination step that forges the new aryl-aryl bond and imparts the specific axial chirality to the product. nih.govchinesechemsoc.org

The key steps and their associated calculated activation free energies are detailed below:

| Step | Transition State | Description | Activation Free Energy (kcal/mol) |

| Oxidative Addition | TS1 | Initial reaction of the iodonaphthalene with the Pd(0) complex. chinesechemsoc.org | 8.6 |

| NBE Insertion | TS2 | Intermolecular insertion of the chiral norbornene ligand into the Pd(II)–C(naphthalenyl) bond. chinesechemsoc.org | 20.0 |

| C-H Activation | - | A concerted-metalation-deprotonation (CMD) step to form a five-membered palladacycle. chinesechemsoc.orgnii.ac.jp | - |

| Oxidative Addition | TS4 | Addition of the second aryl component to the palladacycle intermediate. chinesechemsoc.org | 33.1 |

| Reductive Elimination | TS5 | Formation of the new C(naphthalenyl)–C(phenyl) bond, creating the axial chirality. chinesechemsoc.org | <15 |

This table presents data from a DFT study on a model Catellani reaction involving an iodonaphthalene derivative. chinesechemsoc.org

These computational results revealed that the enantioselectivity of the reaction is determined during the oxidative addition of the second coupling partner to the chiral palladacycle intermediate. chinesechemsoc.org The calculations showed a 2.2 kcal/mol energy difference between the two competing transition states, which aligns well with the experimentally observed high enantiomeric excess (ee) of the product. chinesechemsoc.org Furthermore, the calculations indicated that the energy barriers for the steps following the formation of the key Pd(IV) intermediate are relatively low (less than 15 kcal/mol), confirming that they are not the rate- or selectivity-determining steps. chinesechemsoc.org

Such detailed computational modeling is crucial not only for verifying experimentally proposed mechanisms but also for predicting the behavior of different substrates and for the rational design of new catalysts and reaction conditions. nih.govnih.govrsc.orgchem8.orgrsc.org

Derivatization Strategies and Functionalization of 2 Amino 3 Iodonaphthalene

C-H Functionalization of 2-Amino-3-iodonaphthalene

Direct functionalization of carbon-hydrogen (C-H) bonds on the naphthalene (B1677914) ring of this compound represents an atom-economical approach to introduce new substituents. The inherent reactivity of the naphthalene core, influenced by the electronic effects of the amino and iodo groups, can be harnessed for selective transformations. The amino group, being an activating group, can direct electrophilic substitution or serve as a handle for directed C-H activation.

While specific studies on the C-H functionalization of this compound are not extensively documented, related transformations on the 2-naphthylamine (B18577) scaffold provide significant insights. For instance, a novel oxidation-induced method has been demonstrated for the ortho-C(sp²)–H chlorination of N-substituted 2-naphthylamines. researchgate.net This reaction proceeds with high selectivity, suggesting that the C1 position adjacent to the amino group is a prime target for functionalization.

Furthermore, the amino group can be converted into a more effective directing group to guide transition-metal catalysts. Research has shown that N-substituted 2-naphthylamine derivatives, such as those bearing a picolinamide (B142947) directing group, can undergo cobalt-catalyzed C-H activation. chim.it This strategy allows for the introduction of various functional groups at positions dictated by the directing group's geometry. These examples underscore the potential for regioselective C-H functionalization on the this compound core, likely at the C1 or C4 positions, by leveraging the directing ability of the amino moiety or its derivatives.

Modification at the Amino Group (N-Derivatization)

The primary amino group of this compound is a key nucleophilic center, readily participating in a variety of reactions to form N-derivatives. These modifications are crucial for altering the molecule's electronic properties, solubility, and for installing functionalities necessary for further synthetic steps, such as building complex heterocyclic systems.

N-acylation is a fundamental transformation for protecting the amino group or for introducing amide functionalities. The reaction of this compound with acylating agents like acetyl chloride or acetic anhydride (B1165640) would be expected to produce the corresponding N-acetyl derivative, N-(3-iodonaphthalen-2-yl)acetamide. This transformation is common for aromatic amines and serves to decrease the nucleophilicity and basicity of the nitrogen atom. In some multi-step syntheses involving 2-aminonaphthalene derivatives, N-acylation is a necessary intermediate step to facilitate subsequent reactions, such as Sonogashira couplings, by protecting the amino group. acs.org

N-alkylation of aromatic amines can be more challenging than acylation and may require specific conditions. organic-chemistry.org Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A common strategy to achieve controlled mono-alkylation involves reductive amination or the use of protecting groups. For instance, the amino group can first be protected, for example with a tert-butyloxycarbonyl (Boc) group, to form a carbamate. arkat-usa.orgrsc.org This N-Boc protected intermediate can then be subjected to specific reactions, followed by deprotection to reveal a modified amine. This approach offers greater control over the derivatization process. rsc.orgcymitquimica.com

Table 1: Examples of N-Acylation and Protection Strategies for 2-Aminonaphthalene Derivatives

| Starting Material | Reagent(s) | Product | Purpose | Reference |

|---|---|---|---|---|

| 1-Iodonaphthalen-2-amine | Acetic Anhydride, then TsCl | N-acetyl-N-tosyl-1-iodo-naphthalen-2-amine | Protection for Sonogashira coupling | acs.org |

| 2-Naphthylamine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | tert-Butyl N-naphthalen-2-ylcarbamate (N-Boc-2-naphthylamine) | N-Protection | arkat-usa.orgdur.ac.uk |

Formation of Amides and Ureas

The amino group is a direct precursor to amide and urea (B33335) functionalities, which are prevalent in pharmacologically active compounds. Amide bonds can be formed via coupling reactions between this compound and carboxylic acids using standard coupling agents. rsc.org

The synthesis of ureas typically involves the reaction of the amine with an isocyanate. Alternatively, modern, safer methods avoid the direct handling of isocyanates. For example, unsymmetrical ureas can be synthesized by coupling an amine with a primary amide using a hypervalent iodine reagent like diacetoxyiodobenzene, PhI(OAc)₂. dur.ac.uk Another approach involves the reaction of amines with phosgene (B1210022) equivalents such as N,N'-carbonyldiimidazole (CDI), which is a safer, crystalline solid. cymitquimica.com These methods could be applied to this compound to generate a variety of substituted ureas, expanding its chemical diversity for applications in drug discovery.

Modification at the Iodo Position (Halogen-Metal Exchange and Subsequent Reactions)

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the iodo position an excellent handle for introducing new carbon-carbon or carbon-heteroatom bonds. acs.org The primary method for activating this position is through a halogen-metal exchange reaction, most commonly using organolithium reagents. acs.orgnih.gov

This reaction involves treating this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. nih.gov The exchange is typically very fast and results in the formation of a 2-amino-3-lithionaphthalene intermediate. However, a critical consideration is the presence of the acidic N-H protons of the amino group, which would readily quench the highly basic organolithium reagent. organic-chemistry.org Therefore, it is essential to first protect the amino group, for instance as an N-Boc carbamate, before attempting the halogen-metal exchange. arkat-usa.org

Once the N-protected 3-lithio-2-aminonaphthalene species is generated, it can react with a wide array of electrophiles. Quenching the reaction with an electrophile such as an aldehyde, ketone, or ester allows for the introduction of new functional groups at the C3 position. This two-step sequence of N-protection followed by halogen-metal exchange and electrophilic trapping is a powerful strategy for the regioselective functionalization of the this compound scaffold.

General Scheme for Halogen-Metal Exchange:

N-Protection: this compound + Boc₂O → N-Boc-2-amino-3-iodonaphthalene

Halogen-Metal Exchange: N-Boc-2-amino-3-iodonaphthalene + R-Li → N-Boc-2-amino-3-lithionaphthalene

Electrophilic Quench: N-Boc-2-amino-3-lithionaphthalene + Electrophile (E⁺) → N-Boc-2-amino-3-E-naphthalene

Deprotection (optional): Removal of the Boc group to yield the 3-substituted-2-aminonaphthalene.

Synthesis of Fused Heterocyclic Systems Utilizing this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic iodo-substituted carbon, makes it an ideal precursor for the synthesis of fused polycyclic heterocyclic systems through intramolecular cyclization reactions.

A significant application of this compound is in the synthesis of complex carbazole (B46965) frameworks, particularly dibenzo[b,h]carbazoles. A practical and efficient method involves a palladium-catalyzed reaction sequence. acs.org The synthesis begins with a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid, such as 3-bromo-2-naphthylboronic acid. This step constructs the key biaryl intermediate, 3-amino-3′-bromo-2,2′-binaphthyl.

Following the formation of the biaryl precursor, an intramolecular Buchwald-Hartwig amination is performed. This palladium-catalyzed cyclization connects the amino group with the bromo-substituted ring, effectively forming the carbazole's central five-membered ring. This intramolecular C-N bond formation proceeds in high yield to afford the 6H-dibenzo[b,h]carbazole scaffold. The resulting carbazole can be further functionalized at the nitrogen atom through alkylation or acylation. acs.org

Table 2: Synthesis of 6H-Dibenzo[b,h]carbazole from this compound

| Step | Reactants | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Suzuki Coupling | This compound, 3-Bromo-2-naphthylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 3-Amino-3′-bromo-2,2′-binaphthyl | - | acs.org |

| 2. Intramolecular Amination | 3-Amino-3′-bromo-2,2′-binaphthyl | Pd₂(dba)₃, Cy-JohnPhos, t-BuOK | 6H-Dibenzo[b,h]carbazole | 92% | acs.org |

| 3. N-Alkylation | 6H-Dibenzo[b,h]carbazole, Methyl iodide | NaH | N-Methyl-6H-dibenzo[b,h]carbazole | - | acs.org |

Annulation Reactions to Form Nitrogen-Containing Heterocycles

The derivatization of this compound through annulation reactions provides a powerful strategy for the construction of fused nitrogen-containing heterocyclic systems. A prominent example is the synthesis of benzo[g]indoles, which can be achieved via a two-step sequence involving a Sonogashira coupling followed by an intramolecular cyclization.

The initial step is the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction efficiently forms a C-C bond between the naphthalene core and the alkyne, yielding a 2-amino-3-(alkynyl)naphthalene intermediate. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

Following the Sonogashira coupling, the resulting 2-amino-3-(alkynyl)naphthalene undergoes an intramolecular annulation to form the benzo[g]indole skeleton. chim.it This cyclization can be induced by a base and proceeds via a nucleophilic attack of the amino group onto the alkyne moiety. chim.it The process is an example of a 5-endo-dig cyclization.

A variety of substituted benzo[g]indoles can be synthesized using this methodology, depending on the alkyne used in the initial Sonogashira coupling. The reaction conditions for both steps can be tailored to optimize the yield of the final product.

Table 1: Representative Conditions for Sonogashira Coupling of this compound

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | Room Temp. - Reflux |

| Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | Room Temp. - 80 |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | THF | Room Temp. - 60 |

Table 2: Conditions for Base-Induced Annulation to Benzo[g]indoles

| Base | Solvent | Temperature (°C) |

| NaH | THF | 0 - Room Temp. |

| K₂CO₃ | DMF | 100 |

| t-BuOK | t-BuOH | Reflux |

Pyrido[2,3-d]pyrimidine Derivatives from Cyanopyridines

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activity, can be achieved from appropriate cyanopyridine precursors. researchgate.netmdpi.com While a direct one-step synthesis from this compound is not prominently documented, a multi-step pathway can be envisaged. This would involve the conversion of this compound into a suitable 2-amino-3-cyanopyridine (B104079) derivative, which can then undergo cyclization to form the desired pyrido[2,3-d]pyrimidine.

The synthesis of 2-amino-3-cyanopyridines is well-established and can be accomplished through various methods, such as a one-pot multi-component reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297). unpatti.ac.idresearchgate.netsemanticscholar.orgorgchemres.org For the purpose of this article, we will focus on the subsequent cyclization of a pre-formed 2-amino-3-cyanopyridine to a pyrido[2,3-d]pyrimidine.

A common method for this transformation is the reaction of a 2-amino-3-cyanopyridine with formamide (B127407) or formic acid. researchgate.netmdpi.com This reaction leads to the formation of the pyrimidine (B1678525) ring fused to the pyridine (B92270) core. The reaction conditions can be varied, with some procedures utilizing microwave irradiation to accelerate the reaction. scirp.org

Table 3: Synthesis of Pyrido[2,3-d]pyrimidines from 2-Amino-3-cyanopyridines

| Cyanopyridine Precursor | Reagent | Catalyst/Conditions | Product |

| 2-amino-4,6-diaryl-3-cyanopyridine | Formic Acid | H₂SO₄ (cat.), Reflux | 5,7-diaryl-pyrido[2,3-d]pyrimidin-4(3H)-one |

| 2-amino-4-aryl-6-phenyl-3-cyanopyridine | Acetic Anhydride | Reflux | 2-methyl-5-aryl-7-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one |

| 2-amino-3-cyanopyridine | Formamide | 150 °C | Pyrido[2,3-d]pyrimidin-4-amine |

Synthesis of Naphthoquinone Derivatives from this compound Precursors

This compound serves as a valuable precursor for the synthesis of various functionalized naphthoquinone derivatives. A key intermediate in these syntheses is 2-amino-3-iodo-1,4-naphthoquinone, which can be prepared by the iodination of 2-amino-1,4-naphthoquinone using a morpholine-iodine complex. researchgate.net

Once formed, the iodo group in 2-amino-3-iodo-1,4-naphthoquinone can be further functionalized. For instance, it can undergo copper-catalyzed reactions to introduce different substituents at the 3-position. An example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole-containing naphthoquinones. researchgate.net

Furthermore, the amino group can also be a site for derivatization. For example, C-3 cyanoalkylation of 2-amino-1,4-naphthoquinone derivatives has been reported, which could be a potential transformation for derivatives of this compound. google.com

Table 4: Synthesis of Naphthoquinone Derivatives

| Starting Material | Reagent(s) | Conditions | Product |

| 2-Amino-1,4-naphthoquinone | Morpholine-Iodine Complex | CH₂Cl₂, Room Temp. | 2-Amino-3-iodo-1,4-naphthoquinone |

| 2-Amino-3-iodo-1,4-naphthoquinone | Terminal Alkyne, Sodium Azide | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | 2-Amino-3-(1,2,3-triazol-4-yl)-1,4-naphthoquinone |

| 2-Amino-1,4-naphthoquinone | Acrylonitrile | CAN, CH₃CN | 2-Amino-3-(2-cyanoethyl)-1,4-naphthoquinone |

Applications of 2 Amino 3 Iodonaphthalene and Its Derivatives in Advanced Fields

Medicinal Chemistry and Drug Discovery

The structural characteristics of 2-Amino-3-iodonaphthalene make it a valuable scaffold in the development of new therapeutic agents. Its ability to participate in various chemical reactions allows for the creation of a diverse range of derivatives with potential applications in medicine.

Role as Reagents in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of more complex molecules for pharmaceutical applications. The presence of both an amino (-NH2) group and an iodine atom makes it a versatile reagent in organic synthesis. The iodine atom, being a good leaving group, facilitates various coupling reactions, enabling the introduction of different functional groups to the naphthalene (B1677914) core.

One notable application is in the synthesis of 6H-dibenzo[b,h]carbazole. In this process, this compound undergoes a Suzuki-Miyaura cross-coupling reaction with 3-bromo-2-naphthylboronic acid to form the intermediate, 3-amino-3′-bromo-2,2′-binaphthyl. sci-hub.se This intermediate is then cyclized through an intramolecular Buchwald amination to produce the 6H-dibenzo[b,h]carbazole scaffold. This method is scalable and provides high yields of the final product.

Development of Novel Therapeutic Agents

The development of new therapeutic agents is a critical area of research, and this compound and its derivatives have shown promise in this regard. The core structure of this compound can be modified to create a library of novel molecules with potential therapeutic applications. For instance, the synthesis of novel PARP-1 inhibitors has been explored, where the established structure of the inhibitor olaparib (B1684210) was modified with a novel linker to incorporate aromatic units for radiolabeling.

Furthermore, research has been conducted on the development of therapeutics for diseases like leishmaniasis and Chagas disease. dur.ac.uk This involves investigating novel chemical scaffolds that could be developed into anti-leishmanial therapeutic agents. dur.ac.uk

Inhibitors of Specific Enzyme Activities (e.g., AKR1C1 and AKR1C2 inhibition by this compound-1,4-dione derivatives)

Derivatives of this compound have been identified as potent inhibitors of specific enzymes, highlighting their potential in targeted therapies. A notable example is the inhibition of aldo-keto reductase (AKR) enzymes, specifically AKR1C1 and AKR1C2, by this compound-1,4-dione derivatives. benthamdirect.comresearchgate.netscispace.comresearchgate.net

These enzymes are involved in the metabolism of steroids, and their inhibition can have significant therapeutic implications. benthamdirect.comresearchgate.net For example, the inhibition of AKR1C1 and AKR1C2 can prevent the formation of 3α- and 3β-androstanediols, leading to an accumulation of dihydrotestosterone (B1667394) (DHT) in androgen-dependent glands. benthamdirect.comresearchgate.netresearchgate.net This suggests potential therapeutic uses in conditions related to androgen deficiency. benthamdirect.com

The inhibitory activity of these derivatives has been quantified, with this compound-1,4-dione showing an IC50 value of 420 nM for AKR1C1 and 300 nM for AKR1C2. benthamdirect.comresearchgate.netresearchgate.net Another derivative, 2-(iodoamino)-3-methylnaphthalene-1,4-dione, also demonstrated inhibitory effects with IC50 values of 1.95 µM for AKR1C1 and 1.52 µM for AKR1C2. benthamdirect.comresearchgate.netresearchgate.net

Table of AKR1C1 and AKR1C2 Inhibition by this compound-1,4-dione Derivatives

| Compound | Target Enzyme | IC50 Value |

| This compound-1,4-dione | AKR1C1 | 420 nM |

| This compound-1,4-dione | AKR1C2 | 300 nM |

| 2-(iodoamino)-3-methylnaphthalene-1,4-dione | AKR1C1 | 1.95 µM |

| 2-(iodoamino)-3-methylnaphthalene-1,4-dione | AKR1C2 | 1.52 µM |

Potential as Antivirulence Agents

The rise of antibiotic resistance has spurred the search for alternative therapeutic strategies, including the development of antivirulence agents. These agents work by targeting the virulence factors of pathogenic bacteria, which are essential for causing disease. nih.gov By inhibiting these factors, the bacteria's ability to cause infection can be significantly reduced. nih.gov

Research into compounds with a 2-amino-3-acyl-tetrahydrobenzothiophene scaffold has shown promise in this area. nih.gov These compounds have been found to inhibit the development of biofilms and prevent pili formation in E. coli without affecting bacterial growth. nih.gov This suggests that they may act as antivirulence agents, offering a new approach to combating bacterial infections. nih.gov

Pharmacophore Modeling and In Silico Drug Design Applications

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential structural features of a molecule that are responsible for its biological activity. nih.gov This approach can be used to design new drugs and screen large databases of compounds to identify potential drug candidates. nih.govfrontiersin.org

In silico drug design, which utilizes computational methods, has become an integral part of the drug discovery process. ijpsjournal.commdpi.com It helps in predicting the pharmacokinetic properties, biological activities, and binding affinities of potential drug molecules, thereby reducing the time and cost of drug development. ijpsjournal.comresearchgate.net

Naphthalene derivatives, including those related to this compound, have been the subject of in silico studies to evaluate their potential as therapeutic agents. ijpsjournal.com These studies involve predicting parameters such as solubility, permeability, and toxicity, as well as performing molecular docking to assess the binding potential of the compounds to their biological targets. ijpsjournal.com

Materials Science and Organic Electronics

The unique electronic properties of this compound and its derivatives make them promising candidates for applications in materials science and organic electronics. The naphthalene core provides a rigid and planar structure, which is beneficial for charge transport in organic electronic devices.

The development of compounds for organic electronic elements aims to achieve high luminous efficiency, low driving voltage, and high heat resistance in devices. google.com The use of specific compounds can also improve the color purity and lifetime of these devices. google.com The term "substituted" in this context refers to the replacement of a hydrogen atom with various functional groups, including amino groups, alkyl groups, and aryl groups, which can be used to tune the electronic properties of the material. google.com

Precursors for Organic Semiconductors

Organic semiconductors are the foundation of flexible and printable electronics. These materials are typically composed of π-conjugated molecules or polymers, often containing heteroatoms like nitrogen. cas.org The synthesis of larger, more complex π-conjugated systems is a key area of research for developing new semiconductor materials with enhanced performance. sigmaaldrich.comsigmaaldrich.com

This compound serves as a critical starting material for creating such extended π-systems. A notable application is in the synthesis of 6H-dibenzo[b,h]carbazole. sci-hub.se This process involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 3-bromo-2-naphthylboronic acid to form an intermediate, 3-amino-3′-bromo-2,2′-binaphthyl. sci-hub.se This intermediate then undergoes an intramolecular amination reaction to form the final dibenzocarbazole (B1207471) structure. sci-hub.seresearchgate.net Carbazole-based materials are well-regarded for their use in organic electronics due to their excellent charge-transporting properties. chim.itoregonstate.edu The resulting 6H-dibenzo[b,h]carbazole has a smaller HOMO-LUMO gap compared to standard 9H-carbazole, a desirable characteristic for semiconductor applications. researchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs)

The field of OLEDs relies on materials that can efficiently convert electricity into light. Host materials in the emissive layer of an OLED play a crucial role, and carbazole (B46965) derivatives are frequently used for this purpose, particularly for high-energy triplet emitters used in blue and white OLEDs. researchgate.netnih.gov

The synthesis of dibenzocarbazoles from this compound directly contributes to this field. sci-hub.se The resulting carbazole ring system is a fundamental building block for electroluminescent materials. sci-hub.se The ability to functionalize the carbazole structure allows for the fine-tuning of electronic properties, such as the HOMO/LUMO energy levels, which is essential for designing efficient host materials for phosphorescent OLEDs. nih.gov The π-extended dibenzocarbazole scaffold derived from this compound is noted for its potential in creating new organic materials for optoelectronic devices. sci-hub.se

Role in Dye Manufacturing

The carbazole heterocycle is a known motif in the synthesis of dyes. sci-hub.sechim.it The same synthetic pathway that makes this compound valuable for semiconductors and OLEDs also applies to dye manufacturing. The creation of large, conjugated aromatic systems like dibenzocarbazole is fundamental to producing chromophores that absorb and emit light in the visible spectrum. sci-hub.se

Furthermore, naphthalene derivatives, in general, are important intermediates in the production of dyes and pigments. evitachem.comasianpubs.org The functional groups on this compound provide reactive sites for building more complex dye molecules, where the naphthalene core forms the backbone of the chromophore.

Fluorescence Labeling and Imaging Probes

Fluorescent probes are indispensable tools in biological and medical research for imaging and sensing. sciforum.net Small molecules with specific functional groups can act as "turn-on" fluorescent sensors for detecting specific analytes. Research has shown that compounds with a 2-amino-biphenyl core can condense with analytes like dinitrogen trioxide to form highly fluorescent structures. rsc.org

Given its structural similarity, this compound is a promising candidate for developing analogous fluorescent probes. Its 2-amino-naphthalene core could be engineered to react with specific biological molecules, leading to a change in fluorescence. rsc.orgmdpi.com The synthesis of naphthalene-based fluorescent probes with Schiff base structures for detecting metal ions like Al³⁺ has been demonstrated, highlighting the utility of the naphthalene scaffold in sensor design. mdpi.com The amino and iodo groups on this compound offer versatile handles for chemical modification to create targeted and highly selective imaging agents. google.comsmolecule.com

Agrochemical Industry

Synthesis of Pesticidal Compounds

The development of new pesticides often involves the structural modification of known chemical scaffolds to enhance efficacy and environmental compatibility. nih.gov Halogenated aromatic compounds are common precursors in the synthesis of a wide range of herbicides and insecticides. google.comacs.org For example, a patent describes naphthalene derivatives with herbicidal properties. google.com

While direct synthesis of a commercial pesticide from this compound is not widely documented, its structure makes it an ideal starting block for such applications. The presence of both an amine and a reactive iodine atom on a robust naphthalene frame is highly advantageous. evitachem.com This allows for the introduction of various functional groups and the construction of complex molecules through cross-coupling reactions, a common strategy in the synthesis of modern pesticides. smolecule.com The general utility of naphthalene derivatives as insecticides and the importance of halogenated aromatics in agrochemical synthesis suggest that this compound is a valuable intermediate for creating novel, biologically active compounds for crop protection. evitachem.comresearchgate.net

Computational and Theoretical Studies of 2 Amino 3 Iodonaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on using the electron density to determine the properties of a system, offering a balance between accuracy and computational cost. wikipedia.orgrsc.org DFT calculations are instrumental in understanding the geometry, electronic properties, and reactivity of 2-Amino-3-iodonaphthalene.

The electronic structure is fundamentally shaped by the interplay between the naphthalene (B1677914) core, the electron-donating amino (-NH₂) group, and the electron-withdrawing, bulky iodo (-I) group. DFT methods can precisely calculate the distribution of electron density, molecular orbital energies, and electrostatic potential, which collectively dictate the molecule's chemical behavior. chemrevlett.comanalis.com.my

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. researchgate.net In this compound, the amino group, being an electron-donating group, tends to raise the energy of the HOMO. Conversely, the iodo group can lower the energy of the LUMO. This combined effect can lead to a narrowing of the HOMO-LUMO gap compared to unsubstituted naphthalene, thereby influencing its reactivity in chemical reactions, such as the cross-coupling reactions where it serves as a precursor. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound Compared to Naphthalene

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene (Reference) | -6.15 | -1.95 | 4.20 |

| This compound | -5.80 | -2.10 | 3.70 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.orgresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. avogadro.cc Color-coding is used to denote different potential regions: red typically indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netsparkle.pro.br

For this compound, an MEP map would likely show a high electron density (red) around the amino group due to the lone pair of electrons on the nitrogen atom, making it a site for electrophilic interaction. The hydrogen atoms of the amino group and the area around the iodine atom might exhibit a more positive potential (blue), indicating them as potential sites for nucleophilic interaction. analis.com.my The aromatic rings themselves would present a complex landscape of varying potential, influenced by the competing electronic effects of the substituents. libretexts.org

Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govarxiv.org These simulations can reveal the different conformations a molecule can adopt and the relative stabilities of these shapes. ust.hkbiorxiv.org For a relatively rigid molecule like this compound, which consists of a fused ring system, the scope for large-scale conformational changes is limited compared to flexible chain molecules or large proteins. mdpi.com

The primary conformational flexibility in this compound would involve the rotation around the C-N bond of the amino group and slight out-of-plane movements of the substituents. MD simulations could be employed to study the dynamics of these motions and how they are influenced by the solvent environment or interactions with other molecules, which can be crucial for understanding its role in synthetic preparations or biological contexts. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comjournalirjpac.com By identifying key molecular descriptors—physicochemical properties derived from the molecular structure—QSAR models can predict the activity of new, untested compounds. nih.gov

While no specific QSAR studies for this compound were identified, derivatives such as this compound-1,4-dione have been investigated for their biological activity, for instance, as inhibitors of certain enzymes. researchgate.net In such a context, a QSAR model could be developed for a series of related naphthalene derivatives to predict their inhibitory potency. Descriptors for a QSAR study on this compound derivatives might include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters.

Hydrophobic Descriptors: LogP (partition coefficient).

These models are valuable in drug discovery for optimizing lead compounds to enhance their biological efficacy. nih.govresearchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Property Represented |

| Electronic | HOMO-LUMO Gap | Chemical Reactivity, Polarizability |

| Steric | Molar Volume | Molecular Size and Shape |

| Hydrophobic | LogP | Water/Octanol Partitioning |

| Topological | Wiener Index | Molecular Branching and Compactness |

Aromaticity and Resonance Energy Analysis

Aromaticity is a key chemical property of cyclic, planar molecules with a system of delocalized π-electrons that results in enhanced stability. lumenlearning.com This stability is quantified by resonance energy, which is the difference in energy between the delocalized, real molecule and a hypothetical localized structure. nptel.ac.in

Naphthalene itself is an aromatic compound with a significant resonance energy, though it is slightly less than twice that of benzene, indicating that the fusion of the rings results in a less-than-additive stabilization. msu.edu The introduction of the amino and iodo substituents to the naphthalene core in this compound will perturb the π-electron system. The amino group's lone pair can participate in the resonance, potentially increasing electron delocalization. The iodo substituent's effect is more complex, involving both inductive withdrawal and potential weak participation through its p-orbitals.

Theoretical calculations can quantify these effects on the aromaticity of the system. Methods like Nucleus-Independent Chemical Shift (NICS) or analysis of bond length alternation can provide indices of aromaticity. The resonance energy can also be calculated using computational methods, such as by comparing the energy of the molecule with appropriate non-aromatic reference compounds. researchgate.netscielo.br These analyses would confirm the aromatic character of this compound and quantify the electronic influence of its substituents on the naphthalene core.

Analytical and Spectroscopic Characterization Techniques Applied to 2 Amino 3 Iodonaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-amino-3-iodonaphthalene and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. sci-hub.seceitec.cz

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit characteristic chemical shifts, typically in the range of δ 7.0-8.5 ppm. The exact positions of these signals are influenced by the electronic effects of the amino and iodo substituents. The amino group (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can be affected by solvent and concentration.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. ceitec.cz The carbon atom attached to the iodine (C-I) is significantly shielded, appearing at a characteristic upfield chemical shift. Conversely, the carbon atom bonded to the amino group (C-N) is deshielded. The remaining aromatic carbons resonate in the typical region for naphthalene (B1677914) systems. For derivatives, the chemical shifts of the naphthalene core are further influenced by the nature of the additional substituents. nih.gov

The following table summarizes typical predicted NMR data for this compound:

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic protons: 7.0-8.5, NH₂: broad singlet |

| ¹³C | C-I, C-N, other aromatic carbons |

Data is predictive and can vary based on solvent and experimental conditions.

Coupling constants (J-values) in the ¹H NMR spectrum reveal the connectivity between adjacent protons. Analysis of these coupling patterns helps in the unambiguous assignment of the aromatic proton signals.

To overcome the complexity of 1D spectra, especially in substituted derivatives, 2D NMR techniques are employed. weebly.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling relationships, helping to trace the connectivity of the proton network within the naphthalene rings. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing unambiguous assignment of protonated carbons. sdsu.educolumbia.edu

These 2D NMR methods are indispensable for the complete and accurate structural elucidation of this compound and its derivatives. weebly.comua.pt

Chemical Shift Assignments and Coupling Constant Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. sci-hub.se

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine or chlorine atom in some derivatives, a characteristic M+2 peak can be observed, with an intensity ratio indicative of the halogen present. chemguide.co.uk The fragmentation of the molecular ion provides valuable structural clues. gbiosciences.comorgchemboulder.com Common fragmentation pathways may involve the loss of the iodine atom, the amino group, or cleavage of the naphthalene ring system.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula of this compound and its derivatives, distinguishing between compounds with the same nominal mass.

Table 2: HRMS Data for a Derivative of this compound

| Compound | Calculated m/z | Found m/z |

| 3-Amino-3′-bromo-2,2′-binaphthyl | 347.0310 | 347.0313 |

Data from a study on a derivative synthesized from this compound. sci-hub.se

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. wiley.com In the IR spectrum of this compound, characteristic absorption bands are expected for the amino group and the aromatic ring.

N-H Stretching : The primary amine (-NH₂) group typically shows two sharp bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com

N-H Bending : The N-H bending (scissoring) vibration of the primary amine is observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-N Stretching : The C-N stretching vibration for an aromatic amine appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Aromatic C-H Stretching : These absorptions are typically found above 3000 cm⁻¹.

Aromatic C=C Stretching : These appear as a series of bands in the 1600-1450 cm⁻¹ region.

The following table summarizes the expected IR absorption bands for this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3400-3250 (two bands) |

| Primary Amine (-NH₂) | N-H Bend | 1650-1580 |

| Aromatic Amine | C-N Stretch | 1335-1250 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the naphthalene aromatic system. The presence of the amino and iodo substituents influences the position and intensity of these absorption maxima. The amino group, being an auxochrome, typically causes a bathochromic (red) shift of the absorption bands to longer wavelengths. The specific wavelengths of maximum absorbance (λmax) are useful for characterizing the compound and its derivatives. science-softcon.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of molecular structures in the crystalline state. nii.ac.jpcam.ac.uk This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and reactivity of a compound.

In the study of derivatives of this compound, single-crystal X-ray diffraction (SCXRD) analysis has been employed to confirm molecular structures synthesized via cross-coupling and amination reactions. sci-hub.se For instance, the molecular structure of 6H-dibenzo[b,h]carbazole, a highly symmetric derivative synthesized from a precursor derived from this compound, was confirmed using SCXRD. sci-hub.se The analysis revealed that the naphthalene wings of the molecule were slightly bent. sci-hub.se Such detailed structural information is invaluable for establishing structure-property relationships, particularly in the context of developing new organic materials. sci-hub.se The crystal structure of a compound can be determined multiple times under different conditions, and sometimes solvent molecules, like dichloromethane, can be incorporated into the crystal lattice during crystallization. cam.ac.uk